Product packaging for Guanosine, 4'-azido-2'-deoxy-(Cat. No.:CAS No. 130108-74-6)

Guanosine, 4'-azido-2'-deoxy-

Cat. No.: B15389003
CAS No.: 130108-74-6
M. Wt: 308.25 g/mol
InChI Key: NZANGQBKHOWGDW-LBACSGLVSA-N
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Description

Guanosine, 4'-azido-2'-deoxy- is a synthetically modified purine nucleoside analog designed for advanced biochemical and pharmacological research. This compound builds upon the core structure of deoxyguanosine, a fundamental building block of DNA . The strategic introduction of an azido group at the 4' position creates a versatile molecular tool, particularly useful in click chemistry applications for labeling and probing nucleic acid interactions and protein binding sites. Researchers can leverage this compound to study nucleoside metabolism and the mechanisms of enzymes like deoxyguanosine kinase (dGK), which is known to phosphorylate various antiviral guanosine analogs . Given the established role of guanosine-based analogs in antiviral research—such as acyclovir and ganciclovir, which are used in treatments for herpes viruses and in gene therapy —this modified nucleoside may offer new avenues for investigating novel therapeutic mechanisms against viral and potentially cancerous cells. Furthermore, the parent nucleoside, guanosine, is recognized in neuroscience for its extracellular neuromodulatory and neuroprotective effects. Studies indicate it can modulate the glutamatergic system, protect against oxidative stress, and promote neurotrophic effects, showing promise in models of Parkinson's, Alzheimer's, and ischemic stroke . While the specific biological activity of this 4'-azido derivative requires empirical validation, its design positions it as a valuable probe for exploring purinergic signaling and cellular resilience pathways in excitable tissues. This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N8O4 B15389003 Guanosine, 4'-azido-2'-deoxy- CAS No. 130108-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130108-74-6

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N8O4/c11-9-14-7-6(8(21)15-9)13-3-18(7)5-1-4(20)10(2-19,22-5)16-17-12/h3-5,19-20H,1-2H2,(H3,11,14,15,21)/t4-,5+,10+/m0/s1

InChI Key

NZANGQBKHOWGDW-LBACSGLVSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)(CO)N=[N+]=[N-])O

Origin of Product

United States

Biochemical and Molecular Interaction Studies of Guanosine, 4 Azido 2 Deoxy

Enzymatic Recognition and Substrate Specificity of Guanosine (B1672433), 4'-azido-2'-deoxy-

The interaction of nucleoside analogs with various enzymes is a critical determinant of their biological activity. For Guanosine, 4'-azido-2'-deoxy- (4'-azido-dG), its recognition and processing by polymerases and kinases are fundamental to its mechanism of action.

Interaction with DNA Polymerases

The triphosphate form of 4'-azido-dG, 4'-azido-2'-deoxyguanosine triphosphate (4'-azido-dGTP), serves as a substrate for various DNA polymerases, albeit with differing efficiencies compared to the natural substrate, deoxyguanosine triphosphate (dGTP). The introduction of the 4'-azido group significantly impacts the interaction with the enzyme's active site.

Studies on viral and cellular DNA polymerases have shown that these enzymes can recognize and incorporate nucleotides with modified sugar moieties. For instance, HIV-1 reverse transcriptase has been shown to incorporate nucleoside analogs, and its efficiency can be influenced by the specific modification. nih.govnih.gov While specific kinetic data for 4'-azido-dG with a wide range of DNA polymerases is not extensively detailed in the provided results, the general principles of nucleoside analog interaction suggest that it would act as a competitive inhibitor with respect to dGTP. nih.gov The presence of the 4'-azido modification is analogous to other sugar modifications that can lead to chain termination upon incorporation into a growing DNA strand. nih.gov

The interaction of nucleoside triphosphate analogs with human mitochondrial DNA polymerase γ (pol γ) is of particular interest due to the potential for mitochondrial toxicity. Studies with similar guanosine analogs have revealed that modifications to the sugar ring can dramatically affect incorporation efficiency by pol γ. nih.gov For example, the absence of a ribose oxygen in carbovir-triphosphate led to a ~3,000-fold decrease in incorporation efficiency compared to analogs containing a ribose oxygen. nih.gov This highlights the sensitivity of pol γ to the sugar conformation, a factor that would be relevant for the 4'-azido substitution.

The ability of DNA polymerases to bypass lesions on the DNA template is another area of relevance. nih.govnih.gov While not directly about the incorporation of 4'-azido-dG, this research demonstrates the flexibility of DNA polymerases in accommodating modified nucleotide structures, which is a prerequisite for the utilization of 4'-azido-dGTP as a substrate. nih.govnih.gov

Recognition by RNA Polymerases

The recognition of 4'-azido-dG by RNA polymerases is crucial for its potential use in modifying RNA transcripts. While the provided search results primarily focus on DNA polymerases and the chemical synthesis of azido-modified RNA, they lay the groundwork for understanding how a modified nucleotide like 4'-azido-dG might be recognized. nih.govnih.govnih.govnih.govnih.gov

The enzymatic synthesis of RNA containing modified nucleosides is an active area of research. rsc.org For instance, T7 RNA polymerase has been used for the site-specific incorporation of functional components into RNA using unnatural base pairs. nih.gov This suggests that RNA polymerases can tolerate modifications on the incoming nucleotide triphosphate. The 4'-azido modification on the deoxyribose sugar of guanosine would present a unique substrate to RNA polymerases, which typically utilize ribonucleoside triphosphates. The ability of viral RNA polymerases to recognize and incorporate modified nucleotides is also a key factor in the development of antiviral agents. nih.govmdpi.combiorxiv.org

Effects on Nucleoside Kinases and Phosphatases

For 4'-azido-dG to be incorporated into DNA or RNA, it must first be phosphorylated to its triphosphate form (4'-azido-dGTP). This conversion is carried out by nucleoside kinases. The efficiency of this phosphorylation is a critical step. Deoxyguanosine kinase (dGK) is a key enzyme in the phosphorylation of deoxyguanosine and its analogs. nih.govnih.gov

Mitochondrial dGK has been shown to phosphorylate a variety of guanosine analogs. nih.gov The substrate specificity of dGK is broad, and it can efficiently phosphorylate analogs with modifications at the C-2' position. nih.gov While specific studies on the phosphorylation of 4'-azido-dG by dGK were not found in the search results, the existing data on other analogs suggest that it could be a substrate. The competition between different nucleoside analogs for phosphorylation by kinases like dCK and dGK can influence their ultimate cellular activity. nih.gov

Incorporation into Nucleic Acids

The ultimate biological effect of 4'-azido-dG often relies on its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function.

Mechanisms of Integration into DNA Strands

The incorporation of 4'-azido-dG into a growing DNA strand is catalyzed by DNA polymerases. Once phosphorylated to 4'-azido-dGTP, it can be recognized by the polymerase and added to the 3'-end of a primer strand opposite a cytosine base in the template. The mechanism of incorporation is similar to that of natural dNTPs, involving the formation of a phosphodiester bond. researchgate.netyoutube.com

However, the presence of the 4'-azido group can act as a chain terminator. This is a well-established mechanism for many nucleoside analogs used in antiviral and anticancer therapies. researchgate.netnih.govwikipedia.org The 4'-azido group likely prevents the formation of a subsequent phosphodiester bond, thus halting DNA chain elongation. This mechanism is central to the dideoxy sequencing method developed by Sanger, which utilizes dideoxynucleotides that lack the 3'-hydroxyl group necessary for chain extension. nih.govwikipedia.orgnih.gov Although 4'-azido-dG possesses a 3'-hydroxyl group, the bulky and electronegative azido (B1232118) group at the 4' position may sterically hinder the approach of the next incoming nucleotide triphosphate or alter the sugar pucker in a way that makes the 3'-hydroxyl group inaccessible for the polymerase to catalyze the next phosphodiester bond formation. nih.gov

The table below summarizes the interaction of various nucleoside analogs with DNA polymerases, providing a basis for understanding how 4'-azido-dG might behave.

Nucleoside AnalogPolymeraseInteraction/Effect
3'-azidothymidine triphosphateDNA polymerase α, δ, εCompetitive inhibitor with respect to dTTP; incorporated by polymerase α, leading to chain termination. nih.gov
Carbovir-triphosphateHuman mitochondrial DNA polymerase γ~3,000-fold lower incorporation efficiency compared to analogs with a ribose oxygen. nih.gov
Dioxolane guanosine-triphosphateHuman mitochondrial DNA polymerase γIncorporated more efficiently than carbovir-triphosphate. nih.gov
2',3'-dideoxy-2',3'-didehydroguanosine-triphosphateHuman mitochondrial DNA polymerase γIncorporated more efficiently than carbovir-triphosphate. nih.gov

Site-Specific Incorporation into RNA Sequences

The ability to incorporate modified nucleotides at specific sites within an RNA sequence is a powerful tool for studying RNA structure and function. The chemical synthesis of RNA oligonucleotides containing 2'-azido-modified nucleosides has been demonstrated, paving the way for their use in various applications. nih.govacs.org These methods often involve solid-phase synthesis where a phosphoramidite (B1245037) or phosphodiester building block of the azido-modified nucleoside is manually coupled at the desired position. nih.govacs.org

Enzymatic methods for site-specific incorporation are also being developed. For example, T7 RNA polymerase has been used to incorporate unnatural base pairs into RNA transcripts. nih.gov This system could potentially be adapted for the incorporation of 4'-azido-dG, provided that 4'-azido-dGTP is a substrate for the polymerase. The ability to introduce an azide (B81097) group into RNA opens up possibilities for subsequent chemical modifications via "click chemistry," allowing for the attachment of probes, labels, or other functional groups. nih.govacs.org The development of techniques like DNA transglycosylation at deoxyguanosine (DNA-TAG) further highlights the innovative strategies being employed for the site-specific modification of nucleic acids. acs.org

The following table outlines methods for the site-specific modification of RNA:

MethodDescription
Solid-Phase Chemical SynthesisUtilizes phosphoramidite or phosphodiester chemistry to incorporate azido-modified nucleoside building blocks at specific positions during the synthesis of an RNA strand. nih.govacs.org
Unnatural Base Pair TranscriptionEmploys an engineered T7 RNA polymerase and a DNA template containing an unnatural base to direct the site-specific incorporation of a corresponding modified nucleotide into the RNA transcript. nih.gov
Enzymatic TailingRNA polymerases can be used to add modified nucleotides to the 3'-end of an RNA molecule. jenabioscience.comjenabioscience.com

Impact on Nucleic Acid Synthesis and Elongation

The introduction of a 4'-azido group to the deoxyguanosine scaffold significantly alters its interaction with the cellular machinery responsible for nucleic acid synthesis. This modification positions Guanosine, 4'-azido-2'-deoxy- as a potent inhibitor of these fundamental biological processes. Its primary mechanism of action involves acting as a chain terminator during the elongation of nucleic acid strands.

During DNA synthesis, DNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. However, in the case of Guanosine, 4'-azido-2'-deoxy-, the presence of the azido group at the 4'-position of the sugar moiety prevents the formation of this crucial bond. Although it possesses a 3'-hydroxyl group, the stereochemical hindrance and electronic effects of the 4'-azido group likely disrupt the proper positioning of the nucleoside within the polymerase active site, thereby halting further elongation of the DNA strand. nih.gov This chain-terminating property is a key feature of its biological activity.

Studies on related 4'-substituted nucleosides have shown that modifications at this position can dramatically affect the conformational shape and electronic properties of the nucleoside, often leading to enhanced biological activities. nih.gov The 4'-azido group, being an electron-withdrawing group, can influence the sugar pucker conformation, which is a critical determinant for recognition and processing by polymerases.

Furthermore, research has indicated that nucleoside analogs, including those with modifications like the 2'-azido group, can have an inhibitory effect on DNA metabolism. While the primary focus is on Guanosine, 4'-azido-2'-deoxy-, the broader class of azido-nucleosides has been shown to interfere with various aspects of nucleic acid synthesis and metabolism.

Table 1: Impact of Guanosine, 4'-azido-2'-deoxy- on Nucleic Acid Synthesis

Process Effect Mechanism
Nucleic Acid Elongation Inhibition Prevents phosphodiester bond formation due to the 4'-azido group.
DNA Synthesis Chain Termination The 4'-azido modification acts as a steric and electronic block for DNA polymerases. nih.gov
Nucleic Acid Metabolism Interference Azido-nucleosides can disrupt various metabolic pathways related to nucleic acids.

Molecular Mechanisms of Action in Research Systems

The molecular basis for the action of Guanosine, 4'-azido-2'-deoxy- lies in its ability to act as a fraudulent substrate for DNA polymerases, leading to the termination of the growing nucleic acid chain. Once incorporated, the 4'-azido group makes the 3'-hydroxyl group unavailable for the subsequent phosphodiester bond formation, effectively halting the polymerization process.

This mechanism is analogous to that of other well-known chain-terminating nucleoside analogs used in antiviral and anticancer therapies. The structural similarity to the natural nucleoside, deoxyguanosine, allows it to be recognized and incorporated by polymerases. However, the critical modification at the 4'-position ensures that it is a terminal event.

Research on similar 4'-azido nucleosides, such as 4'-azidothymidine, has demonstrated their role as chain-terminators of proviral DNA biosynthesis. nih.gov This suggests that Guanosine, 4'-azido-2'-deoxy- would likely exhibit a similar mechanism of action in various polymerase-mediated reactions. The introduction of the azido group creates a molecule that, while recognizable by the polymerase, is ultimately a dead-end substrate, leading to the cessation of nucleic acid synthesis.

Beyond its direct role as a chain terminator, Guanosine, 4'-azido-2'-deoxy- can interfere with broader nucleic acid metabolism pathways. For the nucleoside analog to be incorporated into a growing DNA chain, it must first be converted into its active triphosphate form by cellular kinases. This phosphorylation cascade is a critical step in the activation of many nucleoside analogs.

Furthermore, the presence of these modified nucleosides can disrupt the delicate balance of the natural deoxynucleoside triphosphate pools within the cell. This can have downstream effects on DNA replication and repair processes. While direct studies on the metabolic interference of Guanosine, 4'-azido-2'-deoxy- are specific, the general principles of nucleoside analog metabolism suggest that its effects are not limited solely to chain termination but likely extend to a broader disruption of nucleic acid metabolic pathways.

Table 2: Molecular Mechanisms of Guanosine, 4'-azido-2'-deoxy-

Mechanism Description Key Molecular Feature
Chain Termination Acts as a fraudulent substrate for DNA polymerases, halting DNA elongation. 4'-azido group prevents further phosphodiester bond formation. nih.gov
Metabolic Interference Must be phosphorylated to its active triphosphate form by cellular kinases. May disrupt cellular dNTP pools. Structural modification at the 4'-position can affect kinase recognition and overall metabolic processing.

Applications of Guanosine, 4 Azido 2 Deoxy As a Molecular Probe and Tool

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group of Guanosine (B1672433), 4'-azido-2'-deoxy- is a key participant in several "click chemistry" reactions, which are known for their high selectivity, efficiency, and biocompatibility. mdpi.comnih.gov These reactions provide a powerful means to attach various molecular tags to nucleic acids containing the modified guanosine.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate molecules of interest to nucleic acids. In the context of Guanosine, 4'-azido-2'-deoxy-, once it is incorporated into a nucleic acid strand, the azido (B1232118) group is available for reaction with an alkyne-containing molecule in the presence of a copper(I) catalyst.

This technique has been instrumental in functionalizing nucleic acids with a variety of moieties. For instance, researchers have utilized CuAAC to attach fluorescent dyes, biotin (B1667282) tags for affinity purification, and other reporter groups to oligonucleotides. The ability to site-specifically introduce these labels allows for detailed studies of nucleic acid localization, trafficking, and interactions within complex biological environments. While highly efficient, the copper catalyst required for CuAAC can be toxic to cells, which sometimes limits its application in living systems. nih.gov

Reaction Reactants Product Key Features
CuAACAzide (on Guanosine, 4'-azido-2'-deoxy-) + Terminal AlkyneTriazole LinkageHigh efficiency, requires copper catalyst

This table summarizes the key components and features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction as it applies to Guanosine, 4'-azido-2'-deoxy-.

To circumvent the potential toxicity of the copper catalyst in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction involves an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it highly suitable for applications in living cells and organisms. nih.govnih.gov

In practice, Guanosine, 4'-azido-2'-deoxy- incorporated into cellular RNA can be labeled by introducing a DBCO-functionalized probe. For example, a fluorescent dye attached to DBCO can be used to visualize newly synthesized RNA within a cell. This method has proven to be a robust strategy for labeling various biomolecules without causing significant perturbation to the biological system. nih.gov

Reaction Reactants Product Key Features
SPAACAzide (on Guanosine, 4'-azido-2'-deoxy-) + Strained Alkyne (e.g., DBCO)Triazole LinkageCatalyst-free, suitable for live-cell imaging

This table outlines the components and advantages of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for labeling with Guanosine, 4'-azido-2'-deoxy-.

The ability to conjugate Guanosine, 4'-azido-2'-deoxy- with fluorescent dyes and other reporter molecules via click chemistry is a cornerstone of its utility. uzh.ch Once incorporated into RNA, the azido group serves as a handle for attaching probes that enable detection and analysis. For example, after metabolic labeling of bacterial RNA with 2′-deoxy-2′-azidoguanosine (a related compound), the isolated RNA can be reacted with a fluorescently-tagged aza-dibenzocyclooctyne conjugate (e.g., DBCO-Cy5) for in-gel fluorescence scanning. nih.gov

This approach allows for the visualization of RNA within cells, the quantification of RNA synthesis, and the purification of labeled RNA for downstream analysis such as sequencing. The choice of fluorescent dye can be tailored to the specific experimental requirements, with a wide range of colors and photophysical properties available.

Probing Nucleic Acid Structure and Dynamics

Beyond its use in bioorthogonal chemistry, Guanosine, 4'-azido-2'-deoxy- and its analogs are valuable tools for investigating the intricate processes of nucleic acid metabolism, structure, and function.

Metabolic labeling is a powerful technique to study the life cycle of RNA, from its synthesis to its degradation. In this approach, cells are supplied with a modified nucleoside, such as an analog of guanosine, which they incorporate into newly synthesized RNA. 2′-deoxy-2′-azidoguanosine has been successfully used for the metabolic labeling of RNA in bacteria, a system where such techniques were previously limited. nih.gov This analog was shown to be a surrogate for guanosine and was efficiently incorporated into newly transcribed bacterial RNAs. nih.govresearchgate.net

This labeling strategy enables the specific analysis of nascent RNA, providing insights into transcriptional dynamics in response to various stimuli. For example, researchers have used this method to study genome-wide transcriptional changes in E. coli under heat stress. nih.gov The ability to label RNA in living animals, specifically within the gut microbiota, has also been demonstrated, opening up new avenues for studying host-microbe interactions. nih.gov

Organism/System Modified Nucleoside Application Key Finding
E. coli2′-deoxy-2′-azidoguanosineMetabolic RNA labelingEfficient and specific incorporation into nascent RNA. nih.govresearchgate.net
Mouse Gut Microbiota2′-deoxy-2′-azidoguanosineIn vivo metabolic RNA labelingDemonstrated feasibility of labeling bacterial RNA in a living animal. nih.gov

This table presents research findings on the metabolic labeling of RNA using a guanosine analog in different biological systems.

The incorporation of modified nucleosides can also be used to probe the processes of RNA modification and processing. The presence of a bulky or chemically distinct group, such as the 4'-azido group, can influence the interaction of RNA with processing enzymes and other binding partners. Studying how Guanosine, 4'-azido-2'-deoxy- affects these processes can provide valuable information about the substrate specificity and mechanism of the enzymes involved.

Furthermore, the ability to specifically label and isolate RNA containing this modified nucleoside allows for the identification and characterization of RNA-binding proteins and the analysis of post-transcriptional modifications in the vicinity of the label. These studies contribute to a deeper understanding of the complex regulatory networks that govern gene expression at the RNA level. nih.govbeilstein-journals.org

Design of Affinity Probes for Biomolecular Interactions

The 4'-azido group on the deoxyribose sugar moiety of Guanosine, 4'-azido-2'-deoxy- is a photo-reactive functional group. This characteristic allows for its use in photo-affinity labeling, a powerful technique to study the interactions between nucleic acids and other biomolecules, such as proteins. When incorporated into a DNA or RNA oligonucleotide, the azido group can be converted into a highly reactive nitrene upon UV irradiation. This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners.

For instance, analogues like 5'-p-fluorosulfonylbenzoyl guanosine have been synthesized to act as affinity labels for guanosine nucleotide binding sites in proteins. nih.gov This analogue reacts covalently with amino acid side chains, and this reaction can be prevented by the presence of GTP, indicating specific interaction within the GTP binding site. nih.gov This principle of using a reactive guanosine analogue to probe protein-nucleotide interactions is directly applicable to the design of probes using 4'-azido-2'-deoxy-guanosine. The azido group provides a distinct advantage as it is chemically inert until activated by light, offering precise temporal control over the cross-linking reaction.

Studies on related azido-nucleosides, such as 4'-azido-2'-deoxyfluoroarabinocytidine (FNC), have been used to investigate interactions with proteins like bovine serum albumin (BSA). nih.gov These studies utilize spectroscopic methods to characterize the binding, revealing that such interactions are often stabilized by hydrophobic forces. nih.gov Similar approaches can be employed with probes containing Guanosine, 4'-azido-2'-deoxy- to elucidate the binding dynamics of guanosine-rich nucleic acid sequences with their target proteins.

Development of Nucleic Acid Analogs and Modified Oligonucleotides

Guanosine, 4'-azido-2'-deoxy- serves as a critical building block for creating synthetic nucleic acid analogues with tailored properties. These modified oligonucleotides are instrumental in fields ranging from therapeutics to diagnostics.

Synthesis of Modified siRNA and Antisense Oligonucleotides

The incorporation of modified nucleosides into small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) is a common strategy to enhance their therapeutic potential. nih.govidtdna.com Modifications can improve nuclease resistance, increase binding affinity to the target mRNA, and reduce off-target effects. nih.govbeilstein-journals.orgmedchemexpress.com

The 2'-azido modification, a close relative of the 4'-azido modification, has been shown to be well-tolerated in the guide strand of siRNAs and can support the A-form helical structure characteristic of RNA duplexes. nih.gov Research on 2'-azido modified siRNAs demonstrated that these molecules can effectively silence gene expression. nih.govacs.org Specifically, the introduction of 2'-azido groups into siRNAs targeting the brain acid soluble protein 1 (BASP1) gene showed that such modifications are compatible with the RNA interference (RNAi) machinery.

While direct studies on siRNAs containing 4'-azido-2'-deoxy-guanosine are less common, the principles derived from 2'- and 4'-modified nucleosides are highly relevant. nih.gov For example, 4'-substituted nucleosides have been explored for their antiviral properties, suggesting that modifications at this position are sterically acceptable for biological activity. nih.gov The synthesis of oligonucleotides containing such modifications typically involves solid-phase synthesis using the corresponding phosphoramidite (B1245037) building block. beilstein-journals.orgnih.gov The presence of the azido group requires careful consideration during synthesis, but methods have been developed to successfully incorporate these units into nucleic acid chains. acs.orgnih.gov

Table 1: Effects of Azido and Related Modifications on Oligonucleotide Properties
Modification TypePositionObserved Effect on OligonucleotideApplication ContextReference
Azido (-N3)2'Supports A-form helix; well-tolerated in siRNA guide strand; allows for "click" chemistry.siRNA, Chemical Biology nih.govacs.org
Azido (-N3)4'Can adopt an unnatural sugar pucker (e.g., 3'-C-endo); explored for antiviral activity.Antiviral Nucleosides nih.gov
Fluoro (-F)2'Increases nuclease resistance and binding affinity.siRNA, ASO nih.govmdpi.com
Methoxyethyl (-OCH2CH2OCH3)2'Enhances nuclease resistance and reduces toxicity.ASO idtdna.commedchemexpress.com

Enzymatic Synthesis of Modified DNA for Bioanalysis

The creation of modified DNA strands for bioanalytical applications can be achieved by using DNA polymerases to incorporate modified deoxyribonucleoside triphosphates (dNTPs). acs.org This enzymatic approach allows for the site-specific introduction of functional groups into DNA.

The triphosphate form, 4'-azido-2'-deoxyguanosine-5'-triphosphate, can serve as a substrate for DNA polymerases. A study involving the related compound 4'-azido-2'-deoxyuridine-5'-triphosphate demonstrated its successful incorporation into a DNA duplex by HIV-1 reverse transcriptase. nih.gov This process was a key step in a method to generate a DNA lesion known as a 4'-keto abasic site for structural and stability studies. nih.gov The enzymatic incorporation of the 4'-azido nucleoside was efficient and enabled the production of a homogeneously modified DNA strand. nih.gov

Advanced Structural and Computational Studies of Guanosine, 4 Azido 2 Deoxy

Spectroscopic Characterization of Modified Nucleic Acids

Spectroscopic methods are fundamental in understanding how the introduction of a 4'-azido group into a deoxyguanosine nucleoside affects its conformation and its interactions within a larger nucleic acid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For nucleic acids containing Guanosine (B1672433), 4'-azido-2'-deoxy-, NMR is employed to assess the conformational changes induced by the bulky and electronegative azido (B1232118) group at the 4'-position of the sugar ring.

High-resolution NMR studies on related azido-modified nucleosides reveal significant conformational preferences. nih.gov The introduction of a substituent on the sugar moiety can alter the delicate equilibrium of the sugar pucker, which is a key determinant of nucleic acid conformation (e.g., A-form vs. B-form). In the case of 4'-azido modifications, the azido group typically biases the sugar conformation. Analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments allows for a detailed reconstruction of the sugar pucker and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle). nih.gov For instance, studies on similar modified nucleosides have shown that such modifications can lock the sugar into a specific pucker, thereby pre-organizing the DNA or RNA strand for certain interactions.

Table 1: Comparison of Representative ¹H NMR Chemical Shifts (ppm) for 2'-Deoxyguanosine and Expected Shifts for 4'-azido-2'-deoxyguanosine in D₂O. This table is illustrative, based on known data for the parent compound and expected substituent effects.

Proton 2'-Deoxyguanosine Chemical Shift (ppm) chemicalbook.com Expected 4'-azido-2'-deoxyguanosine Shift (ppm)
H1' ~6.14 Shifted downfield due to electronic effects of N₃
H2' ~2.22 / ~2.53 Minor shifts
H3' ~4.36 Significant downfield shift due to proximity to N₃
H4' ~3.83 Significant downfield shift (proton replaced by N₃)
H5'/H5'' ~3.55 Minor shifts

Circular Dichroism (CD) Spectroscopy for Duplex Stability

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral arrangement of chromophores in a molecule. nih.govresearchgate.net In nucleic acids, the primary chromophores are the bases, and their helical stacking arrangement gives rise to characteristic CD spectra. nih.gov

UV Melting Curve Analysis

UV melting curve analysis is a standard method for determining the thermal stability of a nucleic acid duplex. wikipedia.orgresearchgate.net The process involves monitoring the absorbance of UV light at 260 nm as the temperature of the sample is slowly increased. thermofisher.comresearchgate.net Double-stranded DNA (dsDNA) absorbs less UV light than single-stranded DNA (ssDNA); as the temperature rises, the duplex denatures, leading to an increase in absorbance (a hyperchromic effect). wikipedia.org

The temperature at which 50% of the duplexes have dissociated into single strands is defined as the melting temperature (Tm). wikipedia.orgthermofisher.com The Tm is a direct measure of the duplex's stability. Incorporating a modified nucleotide like 4'-azido-2'-deoxyguanosine can either stabilize or destabilize the duplex. The azido group's size and electronic properties can affect stacking interactions and hydrogen bonding. By measuring the Tm of a duplex containing this modification and comparing it to an identical unmodified duplex, the thermodynamic contribution (ΔTm) of the modified base can be quantified, providing critical data on its effect on duplex stability. nih.gov

Table 2: Illustrative UV Melting Temperature (Tm) Data for a DNA Duplex.

Duplex Sequence Tm (°C) Interpretation
5'-CGC GAG CTC GCG-3' (Unmodified) 68.0 Baseline stability of the standard duplex.

X-ray Crystallography of Guanosine, 4'-azido-2'-deoxy-Incorporated Structures

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. While a crystal structure for a DNA duplex containing Guanosine, 4'-azido-2'-deoxy- specifically is not widely reported, data from closely related 2'-azido nucleosides in RNA duplexes offer significant insights. These studies show that the azido group can be well-accommodated within a duplex structure.

Table 3: Comparison of Key Structural Parameters in B-DNA and Expected Parameters in a Duplex with a 4'-azido Nucleoside. Based on findings from related azido-modified structures.

Structural Parameter Standard B-DNA Duplex with Azido-Nucleoside
Sugar Pucker C2'-endo Biased pucker, potentially locked conformation
Glycosidic Angle Anti Typically remains Anti
Minor Groove Width Normal Potential for altered width due to azido group

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to study the dynamic behavior of molecules over time. mdpi.com These methods are invaluable for understanding how the incorporation of Guanosine, 4'-azido-2'-deoxy- influences the structure, flexibility, and interaction potential of a DNA strand. nih.gov By using force fields specifically parameterized for nucleic acids, MD simulations can model the movements of every atom in the system, including the modified duplex and surrounding water and ions. rsc.org This allows for the investigation of conformational transitions, solvent interactions, and the energetic landscape of the modified DNA.

Prediction of Binding Interactions with Enzymes

A key application of Guanosine, 4'-azido-2'-deoxy- is in the development of therapeutic agents that can interact with specific enzymes, such as viral polymerases. Computational modeling is a critical tool for predicting and understanding these binding interactions.

To predict how the triphosphate form of 4'-azido-2'-deoxyguanosine might bind to a viral polymerase, a simulation would be set up with the crystal structure of the target enzyme. The modified nucleotide would be docked into the enzyme's active site using computational algorithms. Subsequently, MD simulations would be run to observe the dynamic stability of the complex. mdpi.com These simulations can reveal:

Binding Pose: The preferred orientation of the nucleotide in the active site.

Key Interactions: Specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the nucleotide and amino acid residues of the enzyme.

Conformational Changes: How the enzyme and/or the nucleotide change shape upon binding.

Binding Free Energy: Calculation of the energetic favorability of the binding event, which can predict binding affinity.

This information is crucial for rational drug design, helping to explain, for example, why a modified nucleotide might act as a chain terminator, effectively inhibiting viral replication.

Analysis of Conformational Changes in Nucleic Acids

The azido group, being bulky and electron-withdrawing, influences the puckering of the furanose ring. In natural DNA, the sugar typically exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. However, the presence of the 4'-azido group tends to shift this equilibrium. While detailed quantitative data for 4'-azido-2'-deoxyguanosine specifically is limited in publicly available literature, studies on analogous 2'-azido modified nucleosides in RNA have shown that the 2'-azido group strongly favors the C3'-endo conformation, which is characteristic of an A-form helical structure. It is plausible that the 4'-azido group in deoxyguanosine would similarly influence the sugar pucker, although the precise equilibrium would depend on the local sequence context and environmental factors.

This conformational preference at the nucleoside level has profound implications for the structure of nucleic acid duplexes. A higher population of the C3'-endo conformation can lead to a shift towards an A-like helical geometry, even in a DNA strand. This is characterized by a wider, more compact helix with a shallower and broader minor groove and a deeper, narrower major groove compared to the canonical B-form DNA.

Force Field Development for Modified Nucleosides

Accurate molecular dynamics (MD) simulations of nucleic acids containing modified nucleosides like 4'-azido-2'-deoxyguanosine are critically dependent on the quality of the underlying molecular mechanics force field. researchgate.net Standard force fields, such as AMBER and CHARMM, are extensively parameterized for natural DNA and RNA but often lack accurate parameters for modified units. nih.govrutgers.edu

The development of force field parameters for a novel modification like 4'-azido-2'-deoxyguanosine is a meticulous process that involves several key steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a model compound representing the modified nucleoside (e.g., 4'-azido-2'-deoxyguanosine itself or a smaller fragment). These calculations provide crucial data on the molecule's geometry, vibrational frequencies, and electrostatic potential.

Parameter Derivation:

Bonded Parameters: Bond lengths, bond angles, and dihedral angles are parameterized to reproduce the QM-calculated geometries and vibrational modes. Dihedral angle parameters are particularly important for accurately modeling the conformational preferences, such as the sugar pucker and the rotation around the glycosidic bond.

Non-bonded Parameters: Lennard-Jones parameters (van der Waals interactions) and partial atomic charges are derived to reproduce experimental data, such as heats of vaporization and density for model compounds, as well as QM-calculated interaction energies with water. The partial atomic charges are typically derived by fitting them to the QM-calculated electrostatic potential.

Validation: The newly derived parameters are then tested by performing MD simulations on systems containing the modified nucleoside. The simulation results are compared against available experimental data, such as NMR-derived structural restraints or crystallographic data, to validate the accuracy of the force field.

For 4'-azido-2'-deoxyguanosine, specific challenges in force field development include accurately representing the electronic properties of the azido group and its influence on the sugar pucker potential. The development of such parameters is an active area of research, aiming to improve the predictive power of computational models for modified nucleic acids. boku.ac.at The availability of well-validated force fields is essential for studying the structural and dynamic effects of such modifications on DNA and for understanding their biological implications. biorxiv.orgnih.gov

Table 2: Key Considerations in Force Field Parameterization for 4'-azido-2'-deoxy-Guanosine

Parameter Type Objective of Parameterization Computational Method
Bond Stretching To accurately model the covalent bond lengths involving the azido group and the sugar ring. Quantum Mechanics (QM) geometry optimization and frequency calculations.
Angle Bending To reproduce the bond angles within the modified sugar moiety. QM geometry optimization and frequency calculations.
Torsional (Dihedral) Angles To correctly capture the energetic barriers for rotation around key bonds, especially those influencing sugar pucker and glycosidic bond orientation. QM potential energy surface scans.
Partial Atomic Charges To accurately describe the electrostatic potential of the modified nucleoside, particularly the polar azido group. Electrostatic potential (ESP) or Restrained Electrostatic Potential (RESP) fitting to QM data.
van der Waals Parameters To model the non-covalent interactions (dispersion and repulsion) between the modified nucleoside and its environment. Fitting to experimental data (e.g., liquid properties) or high-level QM interaction energy calculations.

Future Research Perspectives for Guanosine, 4 Azido 2 Deoxy

Exploration of Novel Synthetic Routes and Derivatization

The advancement of therapeutic and research applications for Guanosine (B1672433), 4'-azido-2'-deoxy- is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current synthetic strategies for similar 4'-substituted nucleosides can be complex, often involving multiple steps with challenging purifications. nih.govnih.gov Future research will likely focus on creating more streamlined, high-yield, and stereoselective synthetic pathways. This could involve the exploration of novel glycosylation techniques to couple the guanine (B1146940) base with the modified sugar moiety and more direct methods for introducing the azide (B81097) group at the 4'-position. ontosight.ai

Furthermore, the derivatization of the parent compound presents a promising avenue for enhancing its pharmacological and biochemical properties. A key area of future work is the development of prodrugs. nih.gov By transiently modifying the molecule, for instance, at the phosphate (B84403) or base positions, researchers can improve properties such as cell permeability, metabolic stability, and bioavailability, as has been successfully demonstrated for other nucleoside analogs. nih.gov

Another critical research direction is the synthesis of new derivatives with altered functionalities. This includes creating analogs with different modifications on the sugar or base, such as 2'-fluoro substitutions, which have been shown to confer potent anti-HIV activity in related cytidine (B196190) analogs. nih.govnih.gov These new derivatives could be screened for a wide range of biological activities, potentially leading to the discovery of next-generation antiviral or anticancer agents. ontosight.ai

Derivative ClassResearch GoalPotential Advantage
Prodrugs Improve pharmacokinetic propertiesEnhanced bioavailability, targeted release
2'-Fluoro Analogs Increase biological activityPotent antiviral or anticancer effects
Base-Modified Analogs Modulate target specificityAltered enzyme-substrate interactions

Expanding the Scope of Bioorthogonal Applications

The 4'-azido group is a bioorthogonal handle, meaning it is chemically reactive in a highly specific manner within a complex biological environment without interfering with native biochemical processes. acs.org This feature is central to the future utility of Guanosine, 4'-azido-2'-deoxy-. The azide group can participate in a variety of powerful bioorthogonal reactions, most notably "click chemistry." ontosight.ai

Future research will focus on leveraging this reactivity for a broader range of applications:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction allows for the labeling of Guanosine, 4'-azido-2'-deoxy- within living cells and organisms without the cytotoxicity associated with copper catalysts. nih.gov This enables real-time imaging and tracking of DNA synthesis or the localization of viral replication centers.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Known for its exceptionally fast reaction kinetics, the IEDDA reaction between an azide and a tetrazine-modified probe offers rapid and efficient labeling, making it ideal for capturing dynamic processes in vivo. nih.govreading.ac.uk

Staudinger Ligation: This reaction between an azide and a phosphine-based probe provides a stable linkage for applications requiring high durability, such as the permanent labeling of specific DNA sequences for pull-down assays. nih.govreading.ac.uk

By incorporating Guanosine, 4'-azido-2'-deoxy- into DNA, researchers can attach a vast array of functional molecules, including fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or photosensitizers for photodynamic therapy. biosynth.com Expanding these applications will allow for unprecedented visualization and manipulation of guanosine-containing nucleic acids in their native context. nih.gov

Bioorthogonal ReactionKey FeaturePotential Application
SPAAC Copper-free, biocompatibleLive-cell imaging, in vivo tracking
IEDDA Extremely fast kineticsLabeling dynamic biological processes
Staudinger Ligation High stability of linkageAffinity purification, stable labeling

Elucidation of Complex Molecular Mechanisms in Biological Pathways

Guanosine, 4'-azido-2'-deoxy- is a powerful tool for dissecting intricate molecular events. Once incorporated into cellular DNA or viral genomes, its azide handle allows it to act as a molecular reporter and trap. Future research will harness this capability to illuminate fundamental biological processes.

For example, it can be used to study DNA replication and repair. By pulse-labeling cells with the compound, researchers can use click chemistry to attach fluorescent tags and visualize newly synthesized DNA. This can be used to map replication origins, measure replication fork progression, and identify sites of DNA damage and repair. By attaching cross-linking agents, it may be possible to "trap" and identify proteins that interact with specific DNA sequences during these processes, providing a snapshot of the enzymatic machinery at work. nih.gov

In virology, this analog can be used to track the lifecycle of DNA viruses or retroviruses. By feeding the virus with Guanosine, 4'-azido-2'-deoxy- during replication, its genome becomes labeled. Subsequent attachment of imaging probes can reveal how the viral genome is trafficked within the host cell, where it integrates, and how it is packaged into new virions.

Furthermore, studies on related nucleoside analogs have shown they can induce specific cellular responses, such as apoptosis or cell cycle arrest, by interfering with key pathways. nih.gov Future investigations will aim to clarify the precise mechanisms by which Guanosine, 4'-azido-2'-deoxy- exerts its biological effects, exploring its impact on mitochondrial function, reactive oxygen species (ROS) production, and the regulation of apoptotic genes. nih.gov

Integration into Advanced Molecular Tools for Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole. Guanosine, 4'-azido-2'-deoxy- is well-suited for integration into the high-throughput and multi-faceted approaches central to this field.

A significant future direction is its use in creating sophisticated molecular tools like chemically modified small interfering RNAs (siRNAs). acs.org By site-specifically incorporating the 2'-azido modification (a related but distinct compound) into siRNA strands, researchers have created reagents with tunable properties for gene silencing. acs.org This approach could be adapted for Guanosine, 4'-azido-2'-deoxy- in the context of antisense oligonucleotides or DNA-based aptamers, allowing for the creation of therapeutic or diagnostic tools with built-in handles for imaging or delivery.

The compound can also be integrated into genome-wide analysis techniques. Analogous to the use of ethynyl-2'-deoxyuridine (EdU) to study cell proliferation across the entire genome, Guanosine, 4'-azido-2'-deoxy- could be used in "click-seq" type methods. nih.gov This would involve labeling nascent DNA with the analog, followed by fragmentation, biotinylation via click chemistry, and sequencing to map guanosine incorporation or DNA synthesis with high resolution across the genome.

Finally, combining its use with advanced technologies like HaloTag, which can localize bioorthogonal reactions to specific cellular organelles, opens the door to organelle-specific systems biology. nih.gov This would enable researchers to investigate processes like mitochondrial DNA replication or nuclear DNA repair in isolation, providing a more nuanced understanding of the cell as an integrated system.

Q & A

Q. How can researchers address variability in azido-nucleoside bioactivity across laboratories?

  • Methodological Answer :
  • Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Use reference compounds from accredited suppliers (e.g., NIST-certified standards).
  • Publish full datasets in repositories like Zenodo to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.